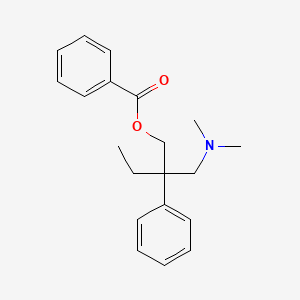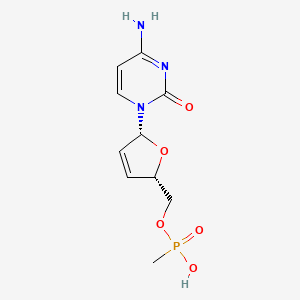
Cytidine, 2',3'-didehydro-2',3'-dideoxy-, 5'-(hydrogen methylphosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog. This compound is part of a class of nucleoside analogs that have been extensively studied for their antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). These analogs are designed to interfere with viral replication by incorporating into the viral DNA or RNA, thereby inhibiting the action of viral enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-didehydro-2’,3’-dideoxy nucleosides typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives, which are subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents . This method is environmentally friendly and cost-effective, replacing hazardous reagents like Bu3SnH and AIBN.
Industrial Production Methods
Industrial production of these nucleoside analogs often involves large-scale synthesis using similar radical deoxygenation techniques. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. Enzymatic methods, such as the use of adenosine deaminase, are also employed to transform intermediate compounds into the desired nucleoside analogs .
化学反応の分析
Types of Reactions
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside to introduce additional functional groups.
Reduction: Used to remove specific functional groups or to convert the compound into a different analog.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance antiviral activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions are typically other nucleoside analogs with modified antiviral properties.
科学的研究の応用
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Investigated as a potential treatment for HIV and HBV infections.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
作用機序
The compound exerts its effects by incorporating into the viral DNA or RNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses like HIV . The compound’s unique structure allows it to bind effectively to these enzymes, inhibiting their activity and thereby halting viral replication.
類似化合物との比較
Similar Compounds
Stavudine (d4T): Another 2’,3’-didehydro-2’,3’-dideoxy nucleoside analog with similar antiviral properties.
Zalcitabine (ddC): A 2’,3’-dideoxycytidine analog used in the treatment of HIV.
Didanosine (ddI): A 2’,3’-dideoxyinosine analog with potent antiviral activity.
Uniqueness
Cytidine, 2’,3’-didehydro-2’,3’-dideoxy-, 5’-(hydrogen methylphosphonate) is unique due to its specific modifications at the 5’ position, which enhance its stability and antiviral activity. These modifications also reduce cytotoxicity, making it a more favorable candidate for therapeutic use .
特性
CAS番号 |
140132-55-4 |
|---|---|
分子式 |
C10H14N3O5P |
分子量 |
287.21 g/mol |
IUPAC名 |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-methylphosphinic acid |
InChI |
InChI=1S/C10H14N3O5P/c1-19(15,16)17-6-7-2-3-9(18-7)13-5-4-8(11)12-10(13)14/h2-5,7,9H,6H2,1H3,(H,15,16)(H2,11,12,14)/t7-,9+/m0/s1 |
InChIキー |
SUTNQSIFXLSINU-IONNQARKSA-N |
異性体SMILES |
CP(=O)(O)OC[C@@H]1C=C[C@@H](O1)N2C=CC(=NC2=O)N |
正規SMILES |
CP(=O)(O)OCC1C=CC(O1)N2C=CC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


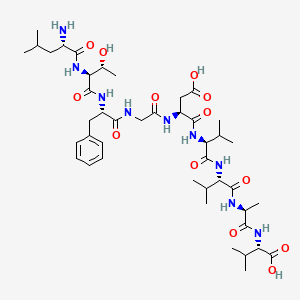

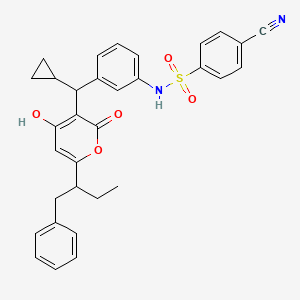

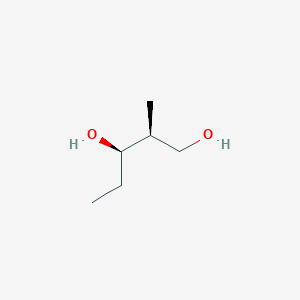
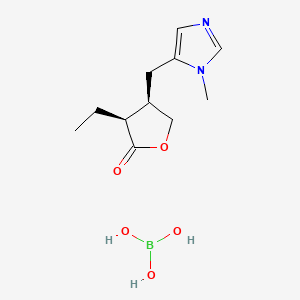

![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)

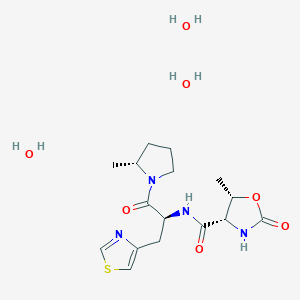


![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
